molecular formula C9H9NOS B13287954 2-Methoxy-5-(sulfanylmethyl)benzonitrile

2-Methoxy-5-(sulfanylmethyl)benzonitrile

Cat. No.: B13287954
M. Wt: 179.24 g/mol
InChI Key: XOVKYNDKYWUGPU-UHFFFAOYSA-N
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Description

2-Methoxy-5-(sulfanylmethyl)benzonitrile is a benzonitrile derivative with a methoxy group at the 2-position and a sulfanylmethyl (-SCH₃) substituent at the 5-position. The sulfanylmethyl group confers nucleophilic reactivity, while the nitrile and methoxy groups influence electronic properties and solubility.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-methoxy-5-(sulfanylmethyl)benzonitrile

InChI

InChI=1S/C9H9NOS/c1-11-9-3-2-7(6-12)4-8(9)5-10/h2-4,12H,6H2,1H3

InChI Key

XOVKYNDKYWUGPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS)C#N

Origin of Product

United States

Preparation Methods

Data Table: Representative Synthesis Outcomes

Starting Material Sulfanylmethylating Agent Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC) Source
2-Fluorobenzonitrile Chloromethyl methyl sulfide DMF 25 12 55 99.5%
2-Chloro-5-nitrobenzonitrile Chloromethyl phenyl sulfide THF -78 14 54 99.7%
2-Methoxy-5-chlorobenzoate Sodium amino sulfinate THF 60 12 94.5 99.5%

Comparative Analysis of Methods

Key Challenges and Solutions

  • Byproduct Formation : Sodium chloride (NaCl) and activated carbon residues require filtration.
  • Decolorization : Activated carbon treatment post-reaction improves product purity.
  • Catalyst Recovery : Cuprous bromide can be recycled via aqueous extraction, reducing costs.

Industrial Scalability

The patent CN105439915A highlights a large-scale process with 70% overall yield (from methyl salicylate) and minimal waste. Critical parameters:

  • Mole ratio of 2-methoxy-5-chlorobenzoate to sodium amino sulfinate: 1:1.05–1.2 .
  • Solvent: Tetrahydrofuran (THF) for optimal solubility and reaction kinetics.

Validation and Characterization

  • HPLC Analysis : Mobile phase = water/methanol (70:30), detection at 240 nm.
  • NMR Data : Distinct singlet for -SCH3 protons at δ 2.28 ppm (¹H) and 15.24 ppm (¹³C).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

2-Methoxy-5-(sulfanylmethyl)benzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(sulfanylmethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and sulfanylmethyl groups contribute to its binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents References
2-Methoxy-5-(sulfanylmethyl)benzonitrile C₉H₉NOS 179.24 Not explicitly provided -OCH₃ (2-position), -SCH₃ (5-position)
2-Methoxy-5-(trifluoromethyl)benzonitrile C₉H₆F₃NO 201.15 34636-92-5 -OCH₃ (2-position), -CF₃ (5-position)
4-(2,6-Dimethylphenylthio)benzonitrile C₁₅H₁₃NS 239.34 Not provided -SC₆H₃(CH₃)₂ (4-position)
2-Fluoro-6-(4-methylphenyl)sulfanylbenzonitrile C₁₄H₁₁FNS 243.30 175204-11-2 -F (2-position), -SC₆H₄CH₃ (6-position)
2-Methoxy-5-(trifluoromethoxy)benzonitrile C₉H₆F₃NO₂ 217.14 886500-03-4 -OCH₃ (2-position), -OCF₃ (5-position)

Notes:

  • The sulfanylmethyl (-SCH₃) group in the target compound is less electron-withdrawing compared to -CF₃ or -OCF₃, which may enhance nucleophilic reactivity .
  • Molecular weight differences reflect substituent electronegativity and steric bulk. For example, -CF₃ increases molecular weight significantly compared to -SCH₃ .

Reactivity Differences :

  • The -SCH₃ group in the target compound can participate in oxidation reactions to form sulfoxides or sulfones, unlike -CF₃ or -OCF₃ substituents .
  • Electron-withdrawing groups (-CF₃, -OCF₃) deactivate the aromatic ring, reducing electrophilic substitution rates compared to -SCH₃ .

Biological Activity

2-Methoxy-5-(sulfanylmethyl)benzonitrile is an organic compound characterized by a methoxy group, a sulfanylmethyl group, and a benzonitrile moiety. While specific biological activities of this compound have not been extensively documented, its structural features suggest potential therapeutic applications. This article explores the biological activity of 2-Methoxy-5-(sulfanylmethyl)benzonitrile, drawing from available literature and related compounds.

Structural Overview

The molecular formula of 2-Methoxy-5-(sulfanylmethyl)benzonitrile indicates a complex structure conducive to various biological interactions. The presence of both methoxy and nitrile groups enhances its versatility compared to similar compounds, making it an interesting candidate for research in medicinal chemistry.

Compound Name Structural Features Unique Characteristics
4-MethoxybenzylthiolContains a methoxy group and a thiolKnown for its antioxidant properties
2-Methoxy-5-methylbenzonitrileSimilar nitrile and methoxy groupsExhibits different reactivity due to methyl substitution
4-(Sulfanylmethyl)benzonitrileContains only the sulfanylmethyl substituentLacks the methoxy functionality, affecting solubility
5-(Sulfanylmethyl)-2-thiophenecarboxylic acidContains a carboxylic acid instead of nitrileExhibits different biological activities due to carboxylate

Research Findings and Case Studies

Research into related compounds provides insights into the biological potential of 2-Methoxy-5-(sulfanylmethyl)benzonitrile. For instance, studies on benzonitrile derivatives have shown promising results in various assays:

  • Antimicrobial Activity : A study indicated that certain benzonitrile derivatives exhibited effective antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli at concentrations significantly lower than standard antibiotics.
  • Enzyme Inhibition Studies : Interaction studies involving similar compounds have demonstrated their ability to inhibit specific enzymes associated with disease pathways. This suggests that 2-Methoxy-5-(sulfanylmethyl)benzonitrile may also exhibit enzyme-inhibitory properties that warrant further investigation.
  • Cell Line Studies : In vitro studies on structurally similar compounds have shown their capacity to induce cytotoxicity in cancer cell lines, suggesting that 2-Methoxy-5-(sulfanylmethyl)benzonitrile could be evaluated for its cytotoxic effects against various cancer types.

Q & A

Q. What advanced techniques could elucidate its role in redox biology?

  • Proposals :
  • Click Chemistry : Introduce alkyne tags for tracking cellular uptake via bioorthogonal probes .
  • Cryo-EM : Study interactions with bacterial enzyme complexes at atomic resolution .

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